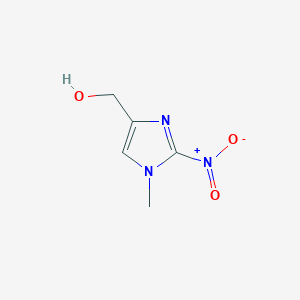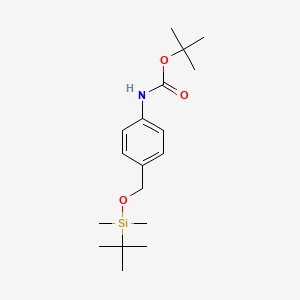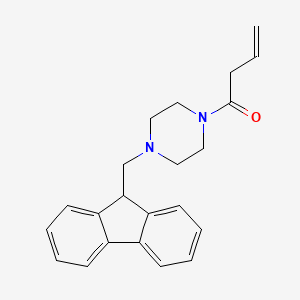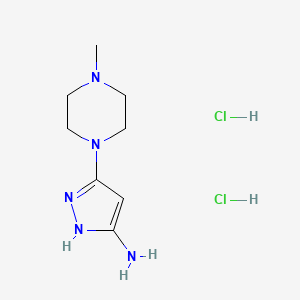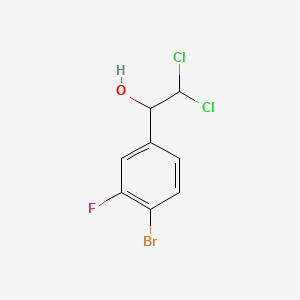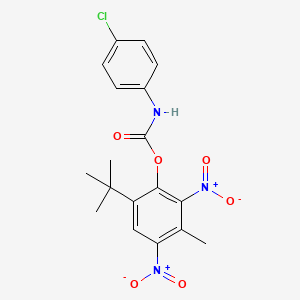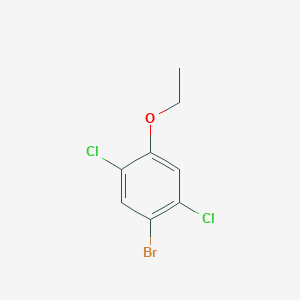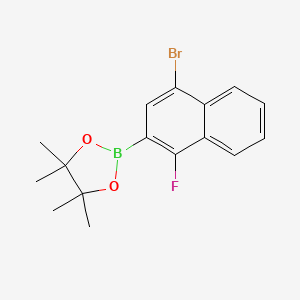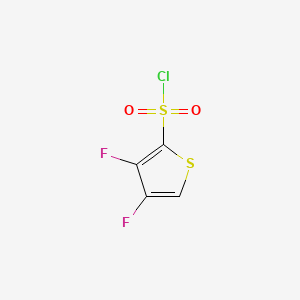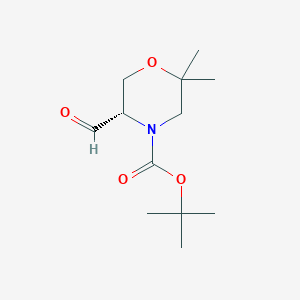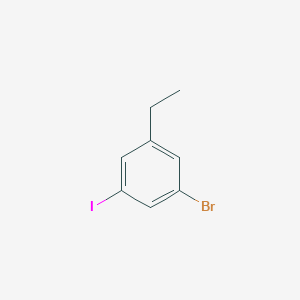
1-Bromo-3-ethyl-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-ethyl-5-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, iodine, and ethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethyl-5-iodobenzene can be synthesized through several methods. One common approach involves the bromination and iodination of ethylbenzene derivatives. The process typically starts with the bromination of ethylbenzene to form 1-bromo-3-ethylbenzene. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethyl-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: The compound is a suitable substrate for coupling reactions such as Suzuki and Heck reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki and Heck reactions.
Major Products Formed
Scientific Research Applications
1-Bromo-3-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethyl-5-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions by stabilizing reaction intermediates . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-iodobenzene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3-chloro-5-iodobenzene: Contains a chlorine atom instead of an ethyl group, affecting its chemical behavior.
1-Bromo-3-ethylbenzene: Lacks the iodine atom, resulting in different reactivity patterns.
Uniqueness
1-Bromo-3-ethyl-5-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethyl group. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrI |
|---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-bromo-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C8H8BrI/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 |
InChI Key |
IFFZTQXPZOYLOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
